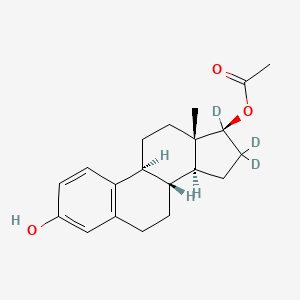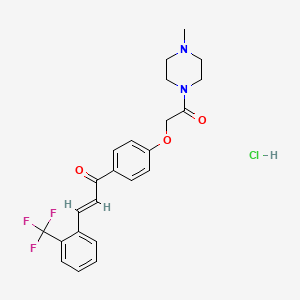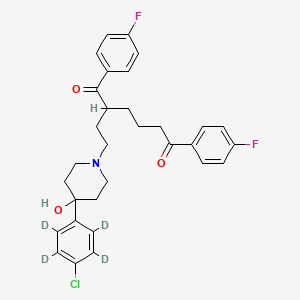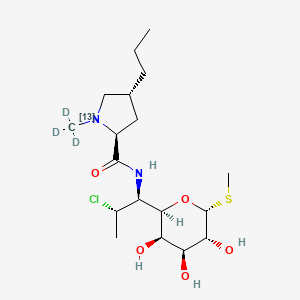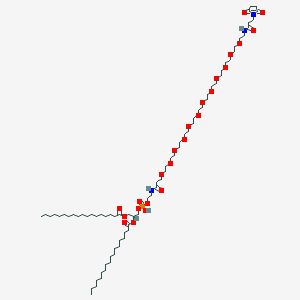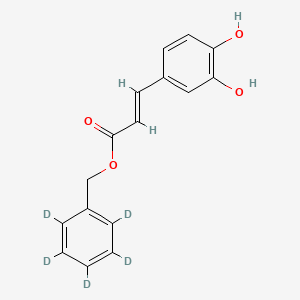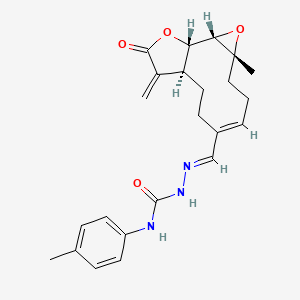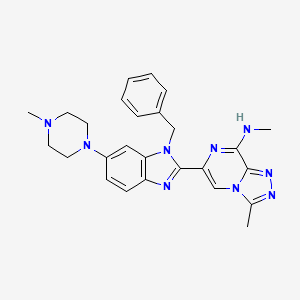
Amredobresib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These proteins, including bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and bromodomain testis-specific protein, play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails . Amredobresib is under clinical development for the treatment of various cancers, including diffuse large B-cell lymphoma, NUT-midline carcinoma, small cell lung cancer, metastatic castration-resistant prostate cancer, and colorectal cancer .
Vorbereitungsmethoden
The synthesis of Amredobresib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and are typically disclosed in patents and scientific publications. Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity while ensuring cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Amredobresib undergoes various chemical reactions, primarily focusing on its interaction with bromodomains. It inhibits the binding of bromodomains to acetylated lysines on histone H3 and H4, thereby regulating gene transcription . The compound is stable under standard laboratory conditions and does not undergo significant oxidation, reduction, or substitution reactions under these conditions . The major products formed from its reactions are typically the result of its interaction with target proteins, leading to the inhibition of gene transcription .
Wissenschaftliche Forschungsanwendungen
Amredobresib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of BET proteins in gene regulation. In biology, it helps elucidate the mechanisms of epigenetic regulation and chromatin remodeling. In medicine, this compound is being investigated for its therapeutic potential in treating various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors . Its ability to inhibit BET proteins makes it a valuable compound for studying the epigenetic regulation of gene expression and its implications in cancer and other diseases .
Wirkmechanismus
Amredobresib exerts its effects by inhibiting the interaction between bromodomains and acetylated lysines on histone tails. This inhibition prevents the recruitment of BET proteins to chromatin, thereby disrupting the transcriptional machinery and leading to the downregulation of oncogenes and other genes involved in cell proliferation and survival . The molecular targets of this compound include bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and bromodomain testis-specific protein . The pathways involved in its mechanism of action include the inhibition of transcriptional elongation and the disruption of chromatin remodeling .
Vergleich Mit ähnlichen Verbindungen
Amredobresib is unique among BET inhibitors due to its high selectivity and potency. It selectively inhibits BET family members and is highly potent against bromodomain-containing protein 4, with an IC50 value of 5 ± 3 nM for bromodomain-containing protein 4 bromodomain 1 and 41 ± 30 nM for bromodomain-containing protein 4 bromodomain 2 . Similar compounds include JQ1, I-BET762, and OTX015, which also target BET proteins but may differ in their selectivity, potency, and pharmacokinetic properties . This compound’s unique chemical structure and high selectivity make it a valuable tool for studying BET protein function and developing targeted therapies for cancer .
Eigenschaften
CAS-Nummer |
1610044-98-8 |
|---|---|
Molekularformel |
C26H29N9 |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
6-[1-benzyl-6-(4-methylpiperazin-1-yl)benzimidazol-2-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C26H29N9/c1-18-30-31-26-24(27-2)28-22(17-34(18)26)25-29-21-10-9-20(33-13-11-32(3)12-14-33)15-23(21)35(25)16-19-7-5-4-6-8-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
JLUUVUUYIXBDCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=C(N=C2NC)C3=NC4=C(N3CC5=CC=CC=C5)C=C(C=C4)N6CCN(CC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

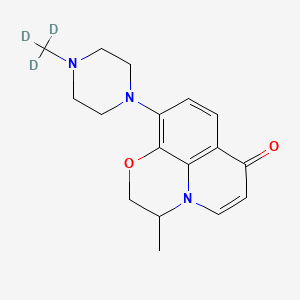
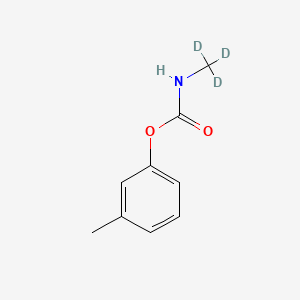
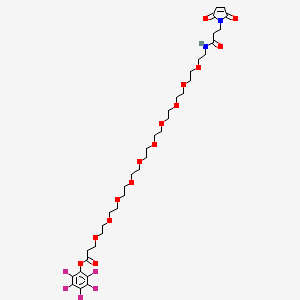
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
